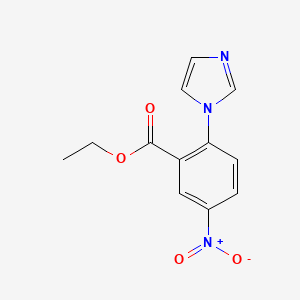

ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate

説明

Ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate (CAS: 893781-41-4; ChemSpider ID: 4471457) is a nitro-aromatic compound with the molecular formula C₁₂H₁₁N₃O₄ and a molecular weight of 261.24 g/mol . Structurally, it consists of a benzoate ester substituted with a nitro group at the 5-position and an imidazole ring at the 2-position. This compound is cataloged under MDL number MFCD08142307 and is available commercially with a purity of ≥95% .

特性

IUPAC Name |

ethyl 2-imidazol-1-yl-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c1-2-19-12(16)10-7-9(15(17)18)3-4-11(10)14-6-5-13-8-14/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZBRGPLOGKWQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate typically involves the condensation of an appropriate benzaldehyde derivative with an imidazole derivative under specific reaction conditions. One common method involves the use of a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound may involve multi-component reactions that enable the synthesis of highly substituted imidazole derivatives in excellent yield. For example, the reaction of α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst can be used to produce imidazole derivatives on a large scale .

化学反応の分析

Types of Reactions

Ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include amino derivatives, carboxylic acids, and substituted imidazole derivatives, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Chemical Applications

Building Block in Organic Synthesis:

Ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate is primarily utilized as a building block for synthesizing more complex organic molecules. Its imidazole ring structure allows for various chemical modifications, making it an essential intermediate in the development of pharmaceuticals and agrochemicals.

Coordination Chemistry:

In coordination chemistry, this compound acts as a ligand. Its ability to form stable complexes with metal ions enhances its utility in catalysis and material science. The nitro group can also participate in redox reactions, further expanding its application scope.

Biological Applications

Antimicrobial Properties:

Research indicates that this compound exhibits potential antimicrobial activity against various pathogens. Studies have shown its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its possible use in treating bacterial infections . The mechanism involves the reduction of the nitro group, leading to the formation of reactive intermediates that disrupt cellular processes.

Antifungal and Antiviral Potential:

Beyond antibacterial effects, this compound is also being explored for antifungal and antiviral properties. Its interaction with specific enzymes and receptors may modulate biological pathways critical for pathogen survival. This aspect is particularly relevant in developing new therapeutic agents targeting resistant strains of fungi and viruses.

Medicinal Applications

Drug Development:

this compound is under investigation for its potential role in drug development. Its structural features suggest that it could be modified to enhance efficacy against various diseases, particularly those caused by resistant microorganisms . The compound's ability to target bacterial DNA gyrase has been noted, indicating a pathway for developing novel antibiotics .

Case Studies:

Several studies have documented the synthesis of derivatives based on this compound, showcasing improved biological activities compared to existing drugs. For instance, modifications to the imidazole ring have resulted in compounds with enhanced antibacterial properties .

Industrial Applications

Dyes and Pigments Production:

In industrial settings, this compound is utilized in producing dyes and pigments due to its stable chemical structure and vibrant color properties. The compound's versatility allows it to be incorporated into various formulations, enhancing colorfastness and stability in end products.

作用機序

The mechanism of action of ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and antifungal effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural analogs vary in substituents, heterocycles, or ester groups, leading to differences in physicochemical properties and biological activity. Key comparisons are summarized below:

Table 1: Structural and Functional Comparisons

Key Differences and Implications

Substituent Effects

- Nitro Group Position: The 5-nitro substitution in the target compound contrasts with the 2-nitro group in 4-fluoro-5-(1H-imidazol-1-yl)-2-nitrobenzoic acid .

- Fluorine Substitution: The fluorinated analog exhibits higher lipophilicity (logP ~1.8 predicted) compared to the non-fluorinated parent compound, which may enhance membrane permeability in biological systems .

Heterocyclic Modifications

- Bis-Imidazole Derivatives : Compound IIA’s bis-imidazole structure enhances antimicrobial activity, suggesting that dimerization or extended conjugation may improve target engagement .

Ester vs. Carboxylic Acid

Replacing the ethyl ester in the target compound with a carboxylic acid group (as in 4-fluoro-5-(1H-imidazol-1-yl)-2-nitrobenzoic acid ) alters ionization behavior. The carboxylic acid (pKa ~2.5) increases water solubility at physiological pH but may reduce cell permeability compared to the ester .

Crystallographic and Hydrogen-Bonding Patterns

The crystal structures of nitro-imidazole derivatives often exhibit strong hydrogen-bonding networks. For example, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-nitrobenzoate forms intermolecular N–H···O bonds between imidazole and nitro groups, stabilizing its lattice . Such interactions are critical for predicting solubility and crystallization behavior, as described by graph-set analysis methodologies .

生物活性

Ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate is a compound belonging to the nitroimidazole class, which has garnered attention for its biological activity, particularly in antimicrobial and antiparasitic applications. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the functionalization of imidazole derivatives. The presence of both the nitro group and the imidazole ring is crucial for its biological activity. The nitro group is essential for the compound's ability to form reactive intermediates upon reduction, which are responsible for its antimicrobial properties.

The biological activity of this compound can be attributed to several mechanisms:

- Nitroreductase Activation : The nitro group is reduced by nitroreductase enzymes in anaerobic bacteria and protozoa, leading to the formation of reactive species that bind to macromolecules within the pathogens, disrupting their function and ultimately leading to cell death .

- DNA Interaction : Similar to other nitroimidazoles, this compound may inhibit nucleic acid synthesis by forming covalent bonds with DNA, which can lead to mutagenic effects in susceptible organisms .

- Free Radical Generation : The reduction of the nitro group generates free radicals that can damage cellular components, contributing to the antimicrobial effects observed in vitro and in vivo .

Antimicrobial Efficacy

Numerous studies have documented the antimicrobial activity of this compound against a range of pathogens:

- Bacterial Activity : The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown effective inhibition against Staphylococcus aureus and Escherichia coli in disk diffusion assays .

- Antifungal Properties : In addition to antibacterial effects, this compound has demonstrated antifungal activity against various strains, including Candida albicans and Aspergillus niger, indicating its potential as a broad-spectrum antifungal agent .

- Antiparasitic Activity : The compound has also been evaluated for activity against protozoan parasites such as Trichomonas vaginalis and Giardia lamblia, showcasing promising results in inhibiting their growth .

Case Studies and Research Findings

Several key studies highlight the efficacy and potential applications of this compound:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, nitrobenzoate esters can be synthesized via reduction of nitro groups followed by coupling with imidazole derivatives. In a representative protocol (similar to ), a nitrobenzoate precursor (e.g., methyl 5-nitrobenzoate) is reduced using hydrogen gas with Pd/C in anhydrous ethyl acetate. The resulting amine intermediate is then coupled with an imidazole derivative using ethyl carbodiimide (EDAC) and DMAP in dichloroethane. Optimization involves adjusting catalyst loading (e.g., 5-10% Pd/C), reaction time (6-12 hours), and solvent polarity to enhance yield .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodology : Use a combination of analytical techniques:

- HPLC : To assess purity (>95%) with a C18 column and UV detection at 254 nm.

- FTIR : Confirm functional groups (e.g., nitro group absorption at ~1520 cm⁻¹, ester C=O at ~1720 cm⁻¹).

- NMR : H NMR (CDCl₃) should show signals for the imidazole protons (δ 7.5-8.5 ppm), aromatic protons (δ 8.0-8.5 ppm for nitro-substituted benzene), and ethyl ester protons (δ 1.3-1.5 ppm for CH₃, δ 4.3-4.5 ppm for CH₂) .

Q. What challenges arise in crystallographic characterization of nitro-imidazole derivatives, and how can they be addressed?

- Methodology : Nitro groups and imidazole rings often induce disorder or twinning in crystals. Use SHELX software (SHELXL for refinement, SHELXS for structure solution) to handle anisotropic displacement parameters. High-resolution data (d-spacing < 0.8 Å) and low-temperature data collection (100 K) improve accuracy. Hydrogen bonding patterns (e.g., C–H···O interactions) should be analyzed using Mercury or OLEX2 to resolve ambiguities .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the solid-state properties of this compound?

- Methodology : Perform graph set analysis (as per Etter’s rules) on crystallographic data to classify hydrogen bonds. For example, imidazole N–H groups may form D (donor) motifs with nitro O acceptors, creating chains ( C(4) motifs) or rings ( R₂²(8) ). These networks affect melting points and solubility. Computational tools like CrystalExplorer can quantify interaction energies (e.g., 20-30 kJ/mol for moderate H-bonds) .

Q. How can researchers resolve contradictions in spectroscopic and crystallographic data for nitro-imidazole derivatives?

- Methodology : Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility or polymorphism. For example, if NMR suggests free rotation of the imidazole ring but X-ray shows a fixed conformation, variable-temperature NMR (VT-NMR) can probe dynamic behavior. Powder X-ray diffraction (PXRD) should be used to verify phase purity and detect polymorphs .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?

- Methodology :

- Analog Synthesis : Modify the nitro group (e.g., reduce to amine), ester group (hydrolyze to carboxylic acid), or imidazole substituents (e.g., methyl vs. benzyl).

- Biological Assays : Test analogs against target enzymes (e.g., kinases, oxidoreductases) using fluorescence polarization or calorimetry.

- Computational Docking : Use AutoDock Vina to predict binding modes with proteins (e.g., GSK-3β, a target for imidazole derivatives). A nitro group at position 5 may enhance π-stacking with aromatic residues (e.g., Phe67 in GSK-3β) .

Q. How can researchers design experiments to probe the reactivity of the nitro group in this compound under varying conditions?

- Methodology :

- Reduction Studies : Use H₂/Pd-C in ethanol to reduce the nitro group to amine, monitoring progress via TLC (Rf shift from 0.7 to 0.3).

- Acid/Base Stability : Reflux the compound in 1M HCl or NaOH (6 hours) and analyze degradation products via LC-MS. Nitro groups are typically stable in acid but may hydrolyze in strong base .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。